molecular formula C18H20O3 B1246024 threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol

threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol

Cat. No. B1246024
M. Wt: 284.3 g/mol
InChI Key: FDBCZVHHFLWSJZ-PLFJJOTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol is a phenylpropanoid. It has a role as a metabolite.

Scientific Research Applications

Inhibitory Activity Against NFAT Transcription Factor

Research on threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol, isolated from Ribes fasciculatum var. chinense, has shown that it exhibits potent inhibitory activity against the nuclear factor of activated T cells (NFAT) transcription factor, with an IC50 of 15.6 µM. This suggests potential applications in regulating immune responses or treating conditions associated with NFAT overactivity (Dat et al., 2005).

Crystal and Molecular Structure Analysis

The compound has also been a subject of study in crystallography. Its crystal structure, alongside related compounds, has been analyzed to understand its molecular conformations and interactions. Such studies are valuable for the development of new pharmacological agents and materials science applications (Kubicki & Codding, 2003).

Antioxidant Activities

This compound, as well as related lignans, have been isolated from Broussonetia papyrifera and demonstrated significant antioxidant activities. This has implications for their potential use in preventing oxidative stress-related diseases or as natural antioxidants in various industries (Mei et al., 2009).

Anti-Inflammatory Effects

Another important application is its role in anti-inflammatory effects. Phenolic glycosides related to this compound, isolated from Sanguisorba officinalis, have shown properties that attenuate the production of inflammatory mediators. This suggests potential therapeutic applications in inflammation-related disorders (Chen et al., 2020).

Bioremediation

The compound's structural analogs have been studied in the context of bioremediation. Research on enzymes capable of degrading similar phenolic environmental pollutants indicates potential applications in environmental cleanup and pollution control (Chhaya & Gupte, 2013).

properties

Product Name

threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(1R,2S)-1-hydroxy-2-[4-[(E)-prop-1-enyl]phenoxy]propyl]phenol

InChI

InChI=1S/C18H20O3/c1-3-4-14-5-11-17(12-6-14)21-13(2)18(20)15-7-9-16(19)10-8-15/h3-13,18-20H,1-2H3/b4-3+/t13-,18-/m0/s1

InChI Key

FDBCZVHHFLWSJZ-PLFJJOTPSA-N

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)O[C@@H](C)[C@@H](C2=CC=C(C=C2)O)O

Canonical SMILES

CC=CC1=CC=C(C=C1)OC(C)C(C2=CC=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol
Reactant of Route 2
threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol
Reactant of Route 3
threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol
Reactant of Route 4
threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol
Reactant of Route 5
threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol
Reactant of Route 6
threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol

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